molecular formula C8H17N3O3 B14769311 3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide

3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide

Katalognummer: B14769311
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: IKEBJNJVPGUGDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide is a chemical compound with the molecular formula C8H17N3O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features an amino group, a methoxyethyl group, and an amide group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-aminopropanoic acid with 2-methoxyethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-N-(2-methoxyethyl)propanamide
  • N-(2-(2-Methoxyethyl)amino)-2-oxoethyl)propanamide

Uniqueness

3-Amino-N-(2-((2-methoxyethyl)amino)-2-oxoethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C8H17N3O3

Molekulargewicht

203.24 g/mol

IUPAC-Name

3-amino-N-[2-(2-methoxyethylamino)-2-oxoethyl]propanamide

InChI

InChI=1S/C8H17N3O3/c1-14-5-4-10-8(13)6-11-7(12)2-3-9/h2-6,9H2,1H3,(H,10,13)(H,11,12)

InChI-Schlüssel

IKEBJNJVPGUGDI-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)CNC(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.